molecular formula C6H3ClF2O2S B13255408 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride

3-Chloro-5-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B13255408
M. Wt: 212.60 g/mol
InChI Key: PZVMNNOCQXZTAI-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

The crystallographic characterization of 3-chloro-5-fluorobenzene-1-sulfonyl fluoride remains limited in publicly available literature. However, structural analogs and related sulfonyl fluorides offer insights into its probable bonding patterns. The compound’s molecular formula, C₆H₃ClF₂O₂S, corresponds to a molecular weight of 212.60 g/mol. The benzene ring is substituted at the 1-, 3-, and 5-positions with sulfonyl fluoride, chlorine, and fluorine groups, respectively, creating a meta-substitution pattern that influences steric and electronic interactions.

X-ray crystallography studies of structurally related compounds, such as trifluoromethyl chlorosulfonate (CF₃OSO₂Cl), reveal key geometric parameters. For instance, the S–O bond lengths in sulfonyl groups typically range between 1.41–1.43 Å, while S–F bonds measure approximately 1.58 Å. In this compound, the sulfonyl fluoride group (SO₂F) adopts a tetrahedral geometry around the sulfur atom, with bond angles near 109.5° for O–S–O and 96–98° for F–S–O. The chlorine and fluorine substituents on the aromatic ring exhibit bond lengths of 1.73 Å (C–Cl) and 1.34 Å (C–F), consistent with typical halogenated aromatic systems.

The dihedral angle between the sulfonyl group and the benzene ring is critical for understanding conformational stability. In analogous sulfonyl fluorides, such as 2-chloro-5-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S), the sulfonyl group lies nearly perpendicular to the aromatic plane, minimizing steric hindrance. This alignment likely persists in this compound, fostering a planar molecular structure that enhances resonance stabilization.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations provide valuable insights into the electronic structure of this compound. Using the B3LYP functional with a 6-311G* basis set, the sulfonyl fluoride group’s electron-withdrawing effects can be quantified. The sulfur atom exhibits a partial positive charge (+1.82 e), while the fluorine atoms carry significant negative charges (-0.56 e). These charge distributions polarize the benzene ring, rendering the ortho and para positions electrophilic.

The molecule’s frontier molecular orbitals (FMOs) further elucidate its reactivity. The highest occupied molecular orbital (HOMO) localizes primarily on the aromatic ring and chlorine atom, whereas the lowest unoccupied molecular orbital (LUMO) resides on the sulfonyl fluoride group. This spatial separation suggests that nucleophilic attacks will target the sulfonyl fluoride moiety, while electrophilic substitutions may occur at the chlorine- or fluorine-adjacent positions.

Vibrational spectroscopy simulations predict characteristic IR absorption bands. The symmetric and asymmetric stretching modes of the SO₂ group appear at 1160 cm⁻¹ and 1360 cm⁻¹, respectively, while the S–F stretch manifests near 750 cm⁻¹. These spectral features align with experimental data from related sulfonyl fluorides, such as 4-(trifluoromethyl)benzenesulfonyl fluoride.

Comparative Analysis with Analogous Sulfonyl Fluorides

This compound exhibits distinct properties when compared to structurally similar compounds. The table below highlights key differences:

Compound Molecular Formula Molecular Weight (g/mol) S–O Bond Length (Å) S–F Bond Length (Å)
This compound C₆H₃ClF₂O₂S 212.60 1.42 1.58
2-Chloro-5-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 1.43
4-(Trifluoromethyl)benzenesulfonyl fluoride C₇H₄F₃O₂S 218.17 1.41 1.57

The electron-withdrawing effects of the chlorine and fluorine substituents in this compound enhance the sulfonyl group’s electrophilicity compared to non-halogenated analogs. This increased reactivity facilitates nucleophilic substitution reactions at the sulfur center, a property exploited in click chemistry and polymer synthesis.

In contrast, 2-chloro-5-fluorobenzenesulfonyl chloride’s higher molecular weight and chloride substituent reduce its stability under hydrolytic conditions. The trifluoromethyl group in 4-(trifluoromethyl)benzenesulfonyl fluoride introduces steric bulk, which hinders access to the sulfonyl moiety but improves lipid solubility. These comparative analyses underscore the nuanced structure-activity relationships governing sulfonyl fluoride derivatives.

Properties

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.60 g/mol

IUPAC Name

3-chloro-5-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3ClF2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H

InChI Key

PZVMNNOCQXZTAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-chloro-5-fluorobenzene. One common method is the reaction of 3-chloro-5-fluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic aromatic substitution: The chlorine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or sulfone under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, primary amines, and alcohols are commonly used. Conditions often involve the use of polar aprotic solvents and moderate temperatures.

    Electrophilic aromatic substitution: Reagents such as nitrating agents, halogens, and sulfonating agents are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Electrophilic aromatic substitution: Products include nitro, halogenated, and sulfonated derivatives.

    Reduction: Products include sulfonamides and sulfones.

Scientific Research Applications

3-Chloro-5-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with sulfonamide or sulfone functionalities.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its reactive sulfonyl fluoride group.

    Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonylation reactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved include enzyme active sites where the compound can act as an inhibitor by forming covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares This compound with key analogues differing in substituents or functional groups:

Compound Name Substituents Functional Group Molecular Weight (g/mol) CAS Number Key Applications
This compound Cl (C3), F (C5) Sulfonyl fluoride (-SO₂F) 212.60 1936680-41-9 Pharmaceutical intermediates
3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride F (C3), CF₃ (C5) Sulfonyl chloride (-SO₂Cl) 262.55* Not provided Organic synthesis, sulfonylation
3-Chloro-5-(trifluoromethyl)benzoyl chloride Cl (C3), CF₃ (C5) Benzoyl chloride (-COCl) 242.56 886496-83-9 Acylating agent
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride Cl (C3), F (C2), CF₃ (C5) Benzoyl chloride (-COCl) 265.00 261763-03-5 Specialty chemical synthesis

*Calculated based on molecular formula.

Key Comparative Analysis

Functional Group Reactivity :
  • Sulfonyl Fluoride (-SO₂F): Known for hydrolytic stability compared to sulfonyl chlorides (-SO₂Cl), making it suitable for prolonged storage and controlled reactions. The fluoride group is less electrophilic, reducing unwanted side reactions .
  • Sulfonyl Chloride (-SO₂Cl) : More reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid sulfonamide or sulfonate ester formation. However, it requires stringent moisture control .
  • Benzoyl Chloride (-COCl) : A highly reactive acylating agent used to introduce benzoyl groups. Its reactivity is significantly higher than sulfonyl fluorides, necessitating careful handling .
Substituent Effects :
  • Halogen Placement: The 3-Cl, 5-F substitution in the target compound creates steric and electronic effects distinct from analogues with trifluoromethyl (-CF₃) groups.
  • Positional Isomerism: The compound 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride demonstrates how minor positional changes (e.g., F at C2 vs. C5) can drastically alter steric interactions in binding pockets.

Research Findings and Industrial Relevance

  • Pharmaceutical Relevance : Sulfonyl fluorides are increasingly used in PROTACs (Proteolysis-Targeting Chimeras) and covalent kinase inhibitors. The 3-Cl, 5-F substitution may enhance target selectivity due to its unique electronic profile .
  • Material Science : Sulfonyl fluorides are employed in polymer crosslinking and surface functionalization, leveraging their stability under physiological conditions.

Biological Activity

3-Chloro-5-fluorobenzene-1-sulfonyl fluoride (also referred to as sulfonyl fluoride) is a compound that has garnered attention in chemical biology due to its potential biological activities. Sulfonyl fluorides are known for their ability to act as covalent inhibitors of various enzymes, making them valuable in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Molecular Formula: C6H4ClFNO2S
Molecular Weight: 195.62 g/mol
IUPAC Name: 3-chloro-5-fluorobenzenesulfonyl fluoride

Sulfonyl fluorides, including this compound, primarily function by covalently modifying nucleophilic residues in target proteins. The electrophilic nature of the sulfonyl fluoride allows it to react with amino acids such as serine, cysteine, and lysine, leading to irreversible inhibition of target enzymes. This mechanism is particularly useful for probing enzyme functions and understanding protein interactions in cellular processes .

Antimicrobial Properties

Research indicates that sulfonyl fluorides exhibit antimicrobial activity against various pathogens. For instance, a study demonstrated that compounds similar to this compound can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism .

Anticancer Potential

The anticancer properties of sulfonyl fluorides are also notable. They have been investigated for their ability to inhibit proteases that play critical roles in cancer cell proliferation and metastasis. In particular, sulfonyl fluorides have shown promise in inhibiting serine hydrolases associated with cancer progression .

Study on Enzyme Inhibition

A significant case study involved the use of sulfonyl fluoride probes to map enzyme binding sites and elucidate mechanisms of action. The study utilized mass spectrometry to identify specific protein targets modified by sulfonyl fluorides, revealing the compound's ability to selectively inhibit serine hydrolases with high specificity .

Application in Drug Development

In another case study, researchers developed a series of sulfonyl fluoride-based inhibitors targeting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. These inhibitors demonstrated potent activity against DHFR and provided insights into the structure-activity relationships necessary for optimizing drug efficacy .

Comparative Analysis with Similar Compounds

Compound Biological Activity Target Enzymes
This compoundAntimicrobial and anticancerSerine hydrolases
Palmityl sulfonyl fluorideInduces dimerization of phospholipase AActive site serine residues
AM3506Inhibits fatty acid amide hydrolase (FAAH)FAAH

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-5-fluorobenzene-1-sulfonyl fluoride?

Methodological Answer: The synthesis typically involves halogenation and sulfonation steps. A plausible route starts with fluorobenzene derivatives undergoing directed ortho-metallation (DoM) to introduce chlorine and sulfonyl fluoride groups. For example, sulfonyl fluorides can be synthesized via fluorination of sulfonyl chlorides using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions. Key intermediates like 3-chloro-5-fluorobenzenesulfonic acid may be generated first, followed by conversion to the sulfonyl fluoride using chlorinating agents (e.g., PCl5) and subsequent fluorination. Reaction progress should be monitored via thin-layer chromatography (TLC) and intermediates characterized by 19F^{19}\text{F} NMR to confirm regioselectivity .

Key Reaction Steps
1. Halogenation of benzene derivative
2. Sulfonation with SO3_3 or ClSO3_3H
3. Fluorination of sulfonyl chloride intermediate

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • 1H^{1}\text{H} NMR to identify aromatic protons and splitting patterns (e.g., coupling between F and H).
  • 19F^{19}\text{F} NMR for direct detection of the sulfonyl fluoride group (δ ~50-60 ppm).
    • Infrared Spectroscopy (IR): Confirm S=O stretches (~1350-1200 cm1^{-1}) and S-F bonds (~750-700 cm1^{-1}).
    • Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns (e.g., Cl and F contributions).
    • Elemental Analysis: Validate C, H, Cl, F, and S content within ±0.4% deviation.
      Computational tools (e.g., PubChem-derived InChI/SMILES) can cross-validate structural assignments .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer: Store at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., argon). The sulfonyl fluoride group is hydrolytically sensitive; exposure to humidity can lead to decomposition into sulfonic acids. Use desiccants like silica gel and monitor storage conditions with humidity indicator cards. For long-term stability, aliquot into amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer: Prepare buffered solutions (pH 1–13) and monitor hydrolysis kinetics:

  • Experimental Setup:

Dissolve the compound in DMSO (5 mM) and dilute into buffers.

Incubate at 25°C and 37°C.

Withdraw aliquots at intervals (0, 1, 3, 6, 12, 24 hrs) and quench with cold acetonitrile.

  • Analysis:
  • Quantify degradation via HPLC (C18 column, UV detection at 254 nm).
  • Confirm hydrolyzed products (e.g., sulfonic acid) using LC-MS.
    • Key Parameters:
      Hydrolysis rates increase under basic conditions due to nucleophilic attack by OH^-. Data contradictions (e.g., unexpected stability in acidic media) may arise from competing electrophilic pathways, requiring 19F^{19}\text{F} NMR to track fluoride release .

Q. What strategies can resolve discrepancies in reported reactivity of sulfonyl fluorides with nucleophiles?

Methodological Answer: Discrepancies often stem from solvent polarity, temperature, or competing side reactions. To address this:

  • Systematic Screening: Test nucleophiles (e.g., amines, thiols) in polar aprotic (DMF, DMSO) vs. protic (MeOH, H2_2O) solvents.
  • Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates.
  • Computational Modeling: Perform DFT calculations to compare activation energies for SN2 vs. radical pathways. For example, sulfuryl fluorides exhibit enhanced reactivity in DMSO due to stabilization of transition states, whereas protic solvents may deactivate nucleophiles via hydrogen bonding .

Q. How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:

  • Calculate electrostatic potential surfaces to identify electrophilic sites (e.g., sulfonyl fluoride group).
  • Determine HOMO-LUMO gaps to predict reactivity toward electron-deficient species.
  • Simulate 19F^{19}\text{F} NMR chemical shifts using gauge-including atomic orbital (GIAO) methods. Compare computed results with experimental data (e.g., PubChem’s InChI-derived properties) to validate models .

Q. How to design experiments to study the compound’s role in Suzuki-Miyaura couplings?

Methodological Answer:

  • Substrate Preparation: Synthesize boronic ester derivatives of the compound via palladium-catalyzed borylation.
  • Coupling Conditions:
  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf).
  • Base: K2_2CO3_3 or Cs2_2CO3_3.
  • Solvent: Dioxane/H2_2O (4:1) at 80°C.
    • Analysis:
      Monitor cross-coupling efficiency via GC-MS and isolate biaryl products using flash chromatography.
      Challenges include steric hindrance from the sulfonyl fluoride group, which may require ligand optimization (e.g., bulky SPhos) .

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